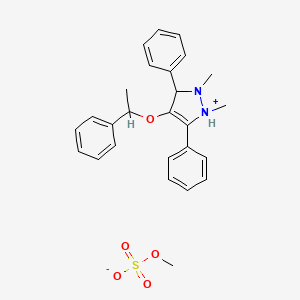
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. The starting materials are often commercially available compounds, and the synthesis may include the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Substitution reactions:
Etherification: The phenylethoxy group is introduced through an etherification reaction.
Quaternization: The final step involves the quaternization of the pyrazole nitrogen with methyl sulfate to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to exert biological effects.
Altering cellular processes: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3,5-diphenylpyrazolium salts: Similar in structure but lack the phenylethoxy group.
Phenylethoxy-substituted pyrazoles: Similar in having the phenylethoxy group but differ in other substituents.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
60614-75-7 |
|---|---|
Molecular Formula |
C26H30N2O5S |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C25H26N2O.CH4O4S/c1-19(20-13-7-4-8-14-20)28-25-23(21-15-9-5-10-16-21)26(2)27(3)24(25)22-17-11-6-12-18-22;1-5-6(2,3)4/h4-19,23H,1-3H3;1H3,(H,2,3,4) |
InChI Key |
ASVPCSFBMUPZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C([NH+](N(C2C3=CC=CC=C3)C)C)C4=CC=CC=C4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















